molecular formula C9H14O2 B1311411 8-亚甲基-1,4-二氧杂螺[4.5]癸烷 CAS No. 51656-90-7

8-亚甲基-1,4-二氧杂螺[4.5]癸烷

货号 B1311411
CAS 编号: 51656-90-7
分子量: 154.21 g/mol
InChI 键: BCWKBPCNPHCCQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-Methylene-1,4-dioxaspiro[4.5]decane” is a chemical compound with the molecular formula C9H14O2 . It is a useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, which is structurally similar to 8-Methylene-1,4-dioxaspiro[4.5]decane, has been reported. The synthesis was carried out via selective deketalization in an acidic solution using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the raw material . After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .


Molecular Structure Analysis

The molecular structure of 8-Methylene-1,4-dioxaspiro[4.5]decane can be represented by the InChI code: InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 . This indicates that the molecule consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms .

科学研究应用

构象研究

  1. 构象的核磁共振研究

    一项使用 1H NMR 的研究探索了 1,4-二氧杂螺[4.5]癸烷衍生物的构象,提供了对这些分子中质子取向的见解。这对理解这些化合物的化学行为和潜在应用具有重要意义 (Csunderlik、Chirila 和 Bacaloglu,1982 年)

  2. 相对构型的分配

    另一项研究使用各种核磁共振技术来分配 1,4-二氧杂螺[4.5]癸烷的相对构型。这种详细的表征对于理解这些化合物的化学性质和潜在应用至关重要 (Guerrero-Alvarez、Moncayo-Bautista 和 Ariza-Castolo,2004 年)

合成方法

  1. 对映选择性合成方法

    用于 1,4-二氧杂螺[4.5]癸烷的对映选择性合成方法的研究使用了均丙炔醇,展示了一种创建具有特定空间排列的这些化合物的的方法。这种方法对于立体化学至关重要的药物和其他应用非常重要 (Schwartz、Hayes、Kitching 和 De Voss,2005 年)

  2. 1-氮杂金刚烷-4-酮的合成

    涉及 1,4-二氧杂螺[4.5]癸烷-8-基-甲胺(一种用于生产其他结构复杂化合物的关键中间体)合成的研究证明了这些螺化合物的合成有机化学的多功能性 (Becker 和 Flynn,1992 年)

在化学中的应用

  1. 由碳水化合物合成螺缩醛

    研究证明了从碳水化合物合成手性螺缩醛(包括 1,6-二氧杂螺[4.5]癸烷类型)。该过程对于生产具有特定方向的复杂分子至关重要,在药物和农用化学品中很重要 (Martín、Salazar 和 Suárez,1995 年)

  2. 非线性光学材料开发

    一项研究探索了 1,4-二氧杂-8-氮杂螺[4.5]癸烷在非线性光学器件中的应用,重点关注材料纯化、晶体生长和光学性质。这突出了此类化合物在先进材料科学中的潜力 (Kagawa 等人,1994 年)

属性

IUPAC Name

8-methylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKBPCNPHCCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449533
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51656-90-7
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (46 mL, 73.6 mmol) was slowly added to a heterogeneous mixture of methyltriphenylphosphonium bromide (28.07 g, 78.6 mmol) in tetrahydrofuran (150 mL) at −10° C. After stirring for 1 h, 1,4-dioxa-spiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. After stirring for 3 h, during which time the solution warmed to ambient temperature, acetone was added and the heterogeneous mixture was concentrated. The residue was diluted with 1:1 methylene chloride:ethyl ether, filtered and concentrated. The residue was flash chromatographed with 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 6.22 g (79% yield) of 8-methylene-1,4-dioxa-spiro[4.5]decane as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To solution of methyltriphenylphosphonium bromide (17 g, 1.5 eq.) in THF (100 mL) at 0° C. was added dropwise n-butyllithium (2.5 M in hexanes, 18 mL, 1.4 eq.) and the resulting mixture was stirred for 1 h. A solution of 1,4-dioxa-spiro[4.5]decan-8-one (5.0 g, 32 mmol, 1.0 eq.) in THF (10 mL) was then introduced dropwise and the resulting mixture was warmed to room temperature and stirred overnight. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous layer was extracted with 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (5% to 10% EtOAc/hexanes) to give 8-methyene-1,4-dioxa-spiro[4.5]decane (3.92 g, 79%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (21 g, 0.13 mol) in dry benzene (50 mL, 0.6 mol) was added to ethylenetriphenylphosphorane [prepared from dimsyl sodium and methyltriphenylphosphonium bromide (106 g, 0.291 mol) in dimethyl sulfoxide (600 mL, 8 mol)] The mixture was stirred at room temperature overnight and poured into a separating funnel containing ethyl ether (500 mL) and water (500 mL). The organic layer was separated and the aqueous phase was extracted with ethyl ether (2×500 mL). The combined ether layers were washed with water (500 mL) and brine (500 mL), and dried. The solvents were removed under reduced pressure and the residue was purified by flash chromatography to afford the desired product (18.0 g, 85%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethylenetriphenylphosphorane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

A mixture of KO-tBu (7.4 g, 65.9 mmol) and bromo(methyl)triphenylphosphorane (21.6 g, 60.5 mmol) in ether (100 mL) was refluxed for 0.5 h. Then a solution of 1,4-dioxaspiro[4.5]decan-8-one (6.24 g, 40.0 mmol) in ether (100 mL) was added dropwise during 1.5 h. The reaction mixture was stirred for 2 h, cooled to rt, filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane) to afford 8-methylene-1,4-dioxaspiro[4.5]decane (1.5 g) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.62-4.74 (2H, m), 3.98 (4H, s), 2.30 (4H, dd, J=7.03, 6.02 Hz), 1.66-1.77 (4H, m).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
bromo(methyl)triphenylphosphorane
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 30 ml, 75 mmol) was slowly added to a suspension of methyltriphenylphosphonium bromide (28.07 g, 79 mmol) in THF (150 ml) at −10° C. After stirring for 1 h, 1,4-dioxaspiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. The reaction was warmed to room temperature and stirred for 4 h. The reaction was quenched with sat. aq. NH4Cl and extracted by diethyl ether. The combined organic extracts were dried (Na2SO4), concentrated at 200 mbar and 30° C. The residue was diluted with DCM and hexanes (1:1), and the solid was filtered. The organic extracts were concentrated at 200 mbar and 30° C., followed by silica gel chromatography (EtOAc/hexanes: 0-10%-20% gradient) to afford the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylene-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-Methylene-1,4-dioxaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
8-Methylene-1,4-dioxaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
8-Methylene-1,4-dioxaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
8-Methylene-1,4-dioxaspiro[4.5]decane
Reactant of Route 6
8-Methylene-1,4-dioxaspiro[4.5]decane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。